molecular formula C11H12N2O B573748 N-[1-(3-Cyanophenyl)ethyl]acetamide CAS No. 194342-59-1

N-[1-(3-Cyanophenyl)ethyl]acetamide

Cat. No.: B573748
CAS No.: 194342-59-1
M. Wt: 188.23
InChI Key: MAMGHDLHKPTCNI-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanophenyl)ethyl]acetamide is an acetamide derivative featuring a 3-cyanophenyl group attached via an ethyl chain to the nitrogen atom of the acetamide moiety.

Properties

CAS No.

194342-59-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23

IUPAC Name

N-[1-(3-cyanophenyl)ethyl]acetamide

InChI

InChI=1S/C11H12N2O/c1-8(13-9(2)14)11-5-3-4-10(6-11)7-12/h3-6,8H,1-2H3,(H,13,14)

InChI Key

MAMGHDLHKPTCNI-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC(=C1)C#N)NC(=O)C

Synonyms

Acetamide, N-[1-(3-cyanophenyl)ethyl]-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and inferred applications of N-[1-(3-Cyanophenyl)ethyl]acetamide with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Key Properties/Applications References
This compound 3-cyanophenyl, ethyl C₁₁H₁₂N₂O 188.23 Not reported High polarity due to -CN; potential medicinal applications
N-(3-Chlorophenyl)acetamide 3-chlorophenyl C₈H₈ClNO 169.61 76.7°C Lipophilic; used in heterocyclic synthesis
2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide 3-nitrophenyl, chloro, methyl C₁₂H₁₄ClN₂O₃ 278.71 Not reported Reactivity in medicinal chemistry
N-(3-Nitrophenyl)acetamide 3-nitrophenyl C₈H₈N₂O₃ 180.16 Not reported Thermal stability studies
N-[6-[1-(3-Cyanophenyl)-2,2-di-3-pyridinylethyl]-2-pyridinyl]acetamide 3-cyanophenyl, pyridinyl groups C₂₆H₂₁N₅O 419.48 Not reported Complex structure; potential ligand design

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 3-cyano group in the target compound enhances polarity and dipole interactions compared to 3-chloro (N-(3-chlorophenyl)acetamide, 169.61 g/mol) . This may increase solubility in polar solvents but reduce membrane permeability.
  • Molecular Complexity: Derivatives like N-[6-[1-(3-Cyanophenyl)-2,2-di-3-pyridinylethyl]-2-pyridinyl]acetamide (419.48 g/mol) incorporate pyridinyl groups, enabling π-π stacking and metal coordination, unlike the simpler target compound .

Thermal and Electronic Properties

  • Melting Points : N-(3-Chlorophenyl)acetamide has a reported melting point of 76.7°C . The absence of data for the target compound suggests the need for experimental validation, though the -CN group likely raises the melting point compared to chloro analogs due to stronger intermolecular interactions.
  • HOMO-LUMO Gaps : Theoretical studies on chlorophenyl acetamides (e.g., ) indicate electron-withdrawing groups lower HOMO energy, enhancing electrophilicity. The -CN group in the target compound may similarly influence reactivity .

Research Findings and Data Gaps

  • Synthetic Routes : and describe multi-step syntheses for complex acetamides, suggesting feasible pathways for the target compound via reductive amination or nucleophilic substitution .
  • Toxicological Data: Limited for 3-cyanophenyl derivatives, though analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide () caution incomplete toxicological profiles, necessitating further study .

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